![molecular formula C17H21NO2 B10771164 [3H]Nisoxetine CAS No. 2649530-08-3](/img/structure/B10771164.png)

[3H]Nisoxetine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nisoxetine itself is a potent and selective inhibitor of the norepinephrine transporter (NET), which is involved in the reuptake of norepinephrine (noradrenaline) into synapses . This compound has been widely used in studies related to neurotransmitter transporters and their role in various physiological and pathological processes .

Méthodes De Préparation

The synthesis of [3H]NISOXETINE involves the incorporation of tritium into the nisoxetine molecule. The general synthetic route for nisoxetine includes the following steps:

Starting Material: The synthesis begins with the preparation of a phenoxyphenylpropylamine derivative.

Reaction Conditions: The key steps involve the reaction of 2-methoxyphenol with epichlorohydrin to form an epoxide intermediate, followed by the reaction with N-methylbenzylamine to yield the final product.

Analyse Des Réactions Chimiques

[3H]NISOXETINE undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: Various substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

[3H]NISOXETINE has a wide range of scientific research applications:

Neurotransmitter Transporter Studies: It is used to study the binding and function of the norepinephrine transporter in various tissues and organisms.

Positron Emission Tomography (PET) Imaging: Although carbon-labeled nisoxetine has been explored for PET imaging, this compound is more commonly used for in vitro labeling of norepinephrine uptake sites.

Pharmacological Research: It is used to investigate the effects of various drugs on norepinephrine reuptake and to study the mechanisms underlying conditions such as depression and obesity.

Analgesia Studies: Research has shown that nisoxetine exerts some local analgesia effects, making it useful in pain research.

Mécanisme D'action

[3H]NISOXETINE exerts its effects by selectively inhibiting the norepinephrine transporter (NET). This inhibition prevents the reuptake of norepinephrine into presynaptic nerve terminals, leading to increased levels of norepinephrine in the synaptic cleft . The molecular targets involved include the norepinephrine transporter itself, which is responsible for the reuptake process .

Comparaison Avec Des Composés Similaires

[3H]NISOXETINE is unique in its high selectivity and potency for the norepinephrine transporter compared to other similar compounds. Some similar compounds include:

Desipramine: Another selective norepinephrine reuptake inhibitor, but with different binding affinities and pharmacological properties.

These compounds share some similarities in their mechanism of action but differ in their chemical structures, binding affinities, and overall pharmacological profiles.

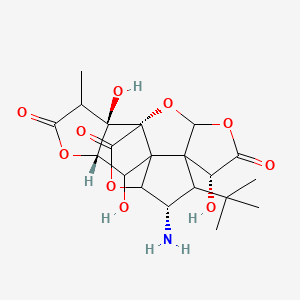

Propriétés

Numéro CAS |

2649530-08-3 |

|---|---|

Formule moléculaire |

C17H21NO2 |

Poids moléculaire |

277.38 g/mol |

Nom IUPAC |

3-(2-methoxyphenoxy)-3-phenyl-N-(tritritiomethyl)propan-1-amine |

InChI |

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3/i1T3 |

Clé InChI |

ITJNARMNRKSWTA-RLXJOQACSA-N |

SMILES isomérique |

[3H]C([3H])([3H])NCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |

SMILES canonique |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)

![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)

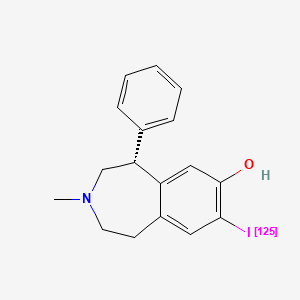

![[3H]robalzotan](/img/structure/B10771105.png)

![N-[3-[(4S)-2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771115.png)

![3-[4-(1,3-Benzothiazol-2-yl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10771118.png)

![3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B10771124.png)

![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B10771125.png)

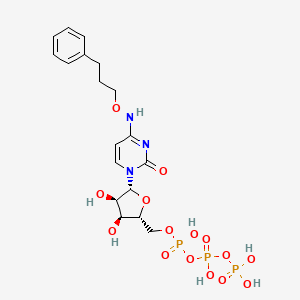

![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B10771130.png)

![4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B10771137.png)

![[2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10771145.png)